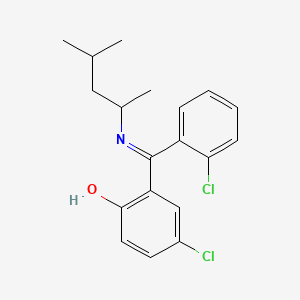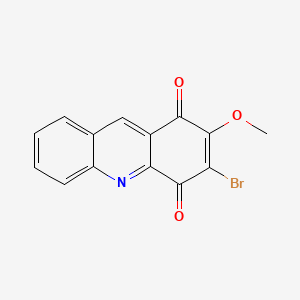
1,4-Acridinedione, 3-bromo-2-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Acridinedione, 3-bromo-2-methoxy- is a derivative of acridine, a heterocyclic aromatic organic compound. Acridine derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry
Méthodes De Préparation
The synthesis of 1,4-Acridinedione, 3-bromo-2-methoxy- typically involves multi-step synthetic routes. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the acridine ring using bromination with bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃) . The methoxy group can be introduced through a nucleophilic substitution reaction using methanol (CH₃OH) as the nucleophile .
Industrial production methods for such compounds often involve large-scale reactions with optimized conditions to ensure high yield and purity. These methods may include continuous flow reactions and the use of automated reactors to control reaction parameters precisely .
Analyse Des Réactions Chimiques
1,4-Acridinedione, 3-bromo-2-methoxy- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while reduction can produce dihydroacridine compounds .
Applications De Recherche Scientifique
1,4-Acridinedione, 3-bromo-2-methoxy- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1,4-Acridinedione, 3-bromo-2-methoxy- involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the normal function of the DNA and inhibiting the activity of enzymes involved in DNA replication and transcription . This intercalation can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with proteins and other biomolecules, further contributing to its biological effects .
Comparaison Avec Des Composés Similaires
1,4-Acridinedione, 3-bromo-2-methoxy- can be compared with other similar compounds such as:
Acriflavine: A well-known acridine derivative used as an antibacterial agent.
Proflavine: Another acridine derivative with antibacterial and antiseptic properties.
1,8-Acridinedione: A closely related compound with similar biological activities and applications.
The uniqueness of 1,4-Acridinedione, 3-bromo-2-methoxy- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other acridine derivatives .
Propriétés
Numéro CAS |
77282-37-2 |
|---|---|
Formule moléculaire |
C14H8BrNO3 |
Poids moléculaire |
318.12 g/mol |
Nom IUPAC |
3-bromo-2-methoxyacridine-1,4-dione |
InChI |
InChI=1S/C14H8BrNO3/c1-19-14-10(15)13(18)11-8(12(14)17)6-7-4-2-3-5-9(7)16-11/h2-6H,1H3 |
Clé InChI |
VBSQGPMTEQVKDH-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=O)C2=NC3=CC=CC=C3C=C2C1=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}propan-1-one](/img/structure/B14431424.png)

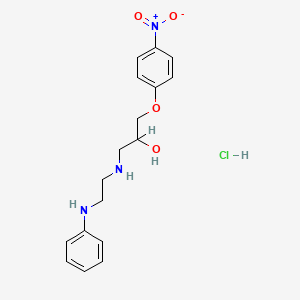
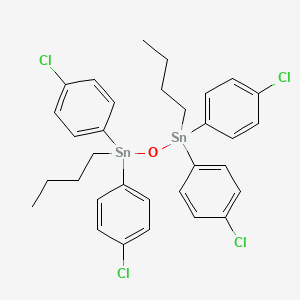
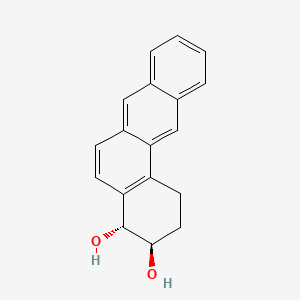
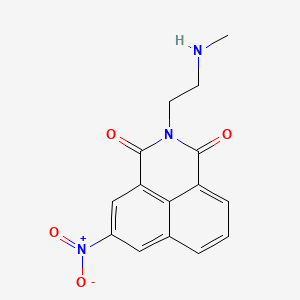
![1-[tert-Butyl(dimethyl)silyl]but-2-yn-1-one](/img/structure/B14431473.png)
![4-[4-(Octyloxy)benzamido]phenyl 4-(octyloxy)benzoate](/img/structure/B14431474.png)


silane](/img/structure/B14431490.png)
![1-[(Trifluoromethyl)sulfanyl]heptane](/img/structure/B14431496.png)

